molecular formula C8H8ClFN2O B1279940 (5-Fluorobenzo[d]isoxazol-3-yl)methanamine hydrochloride CAS No. 686702-70-5

(5-Fluorobenzo[d]isoxazol-3-yl)methanamine hydrochloride

Cat. No.: B1279940
CAS No.: 686702-70-5
M. Wt: 202.61 g/mol
InChI Key: ZPTVSTREZLQPMM-UHFFFAOYSA-N
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Description

(5-Fluorobenzo[d]isoxazol-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C8H8ClFN2O. It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Fluorobenzo[d]isoxazol-3-yl)methanamine hydrochloride typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-keto ester or a nitrile oxide.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide.

    Amination: The methanamine group is introduced through a nucleophilic substitution reaction, often using ammonia or an amine derivative.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halides, alkoxides, and other nucleophiles.

Major Products Formed:

    Oxidation Products: Corresponding oxides and hydroxyl derivatives.

    Reduction Products: Reduced derivatives with altered functional groups.

    Substitution Products: Compounds with substituted nucleophiles.

Scientific Research Applications

(5-Fluorobenzo[d]isoxazol-3-yl)methanamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Fluorobenzo[d]isoxazol-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

  • (5-Chlorobenzo[d]isoxazol-3-yl)methanamine hydrochloride
  • (5-Bromobenzo[d]isoxazol-3-yl)methanamine hydrochloride
  • (5-Methylbenzo[d]isoxazol-3-yl)methanamine hydrochloride

Comparison:

Properties

IUPAC Name

(5-fluoro-1,2-benzoxazol-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O.ClH/c9-5-1-2-8-6(3-5)7(4-10)11-12-8;/h1-3H,4,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPTVSTREZLQPMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=NO2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59899-84-2
Record name (5-fluoro-1,2-benzoxazol-3-yl)methanamine hydrochloride
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